molecular formula C21H15N5O2 B2900762 6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 74647-55-5

6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B2900762
CAS No.: 74647-55-5
M. Wt: 369.384
InChI Key: DQOPBBDEGXOTAG-UHFFFAOYSA-N
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Description

This spiro[indole-pyrano[2,3-c]pyrazole] derivative (hereafter referred to as Compound A) is a heterocyclic compound characterized by a rigid spirocyclic framework, an amino group at the 6′-position, a methyl group at the 3′-position, and a phenyl substituent at the 1′-position. Its molecular formula is C₁₅H₁₁N₅O₂, with a molar mass of 293.28 g/mol and a melting point of 275°C . It is synthesized via multicomponent reactions (MCRs) involving isatin derivatives, malononitrile, and pyrazolone precursors under catalytic conditions .

Properties

IUPAC Name

6'-amino-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2/c1-12-17-19(26(25-12)13-7-3-2-4-8-13)28-18(23)15(11-22)21(17)14-9-5-6-10-16(14)24-20(21)27/h2-10H,23H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPBBDEGXOTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the spirocyclic and pyrano[2,3-c]pyrazole moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of indole derivatives with appropriate reagents to form the spirocyclic structure.

  • Cyclization Reactions: Cyclization steps are crucial to form the pyrano[2,3-c]pyrazole ring system.

  • Amination and Methylation: These steps introduce the amino and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions are employed to reduce nitro groups to amino groups.

  • Substitution: Substitution reactions are used to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and iron powder are frequently used.

  • Substituting Reagents: Halogenating agents like bromine and iodine are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxyl and carbonyl groups.

  • Reduction Products: Amino groups.

  • Substitution Products: Halogenated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for binding to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes Compound A and its analogues, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
A 1′-Phenyl, 3′-methyl, 6′-amino, 5′-CN C₁₅H₁₁N₅O₂ 293.28 275 Baseline structure; moderate solubility in polar solvents.
B 1′-Benzyl (vs. phenyl) C₂₂H₁₇N₅O₂ 383.40 Not reported Increased lipophilicity due to benzyl group; potential for enhanced membrane permeability.
C 5,7-Dibromo, 3′-trifluoromethyl C₁₅H₆Br₂F₃N₅O₂ 505.03 305–306 (decomp.) Enhanced electronic properties (Br, CF₃); high thermal stability; potential antimicrobial activity.
D 5′-COOEt (ester) C₁₇H₁₃N₅O₄ 351.32 208–210 Improved solubility in organic solvents; ester group enables prodrug strategies.
E 5-Fluoro, 3′-propyl C₁₈H₁₃FN₅O₂ 365.33 Not reported High hyperpolarizability (theoretical); potential for nonlinear optical applications.

Stability and Reactivity

  • Thermal Stability : Electron-withdrawing groups (e.g., Br, CF₃ in Compound C ) elevate melting points (>300°C), indicating robust thermal stability .
  • Reactivity: The nitrile group in Compound A allows nucleophilic additions, while the amino group enables coupling reactions for further functionalization .

Biological Activity

6'-Amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (CAS: 74647-55-5) is a complex organic compound with potential biological activities. Its molecular formula is C21H15N5O2, and it has garnered attention for its possible applications in medicinal chemistry, particularly in oncology.

Chemical Structure and Properties

The compound features a spiro[indole-pyrano-pyrazole] framework, which is significant for its biological activity. The structural characteristics include:

  • Molecular Weight : 369.38 g/mol
  • Functional Groups : Amino group, carbonitrile, and carbonyl functionalities contribute to its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H15N5O2
Molecular Weight369.38 g/mol
CAS Number74647-55-5
Key Functional GroupsAmino, Carbonitrile

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The biological activity of this compound has been evaluated through various assays.

In Vitro Studies

In vitro assays using cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) have shown promising results. The following parameters were assessed:

  • Cell Viability : MTT assay to determine the IC50 values.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
HCT11625ROS generation and autophagy

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Enhanced cleavage of PARP and caspase activation.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell death.
  • Autophagy Modulation : Influence on autophagy-related proteins such as Beclin-1.

Case Studies

In a recent study involving derivatives of the compound, the anticancer activity was linked to structural modifications that enhanced potency against various cancer cell lines. The presence of specific substituents on the indole or pyrazole rings significantly influenced the biological outcomes.

Example Case Study

One notable case involved a derivative that demonstrated an IC50 value of 7.5 µM against SK-BR-3 breast cancer cells, attributed to its ability to trigger apoptosis while maintaining safety profiles in normal cells .

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